molecular formula C19H15Cl2NO3 B11306992 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11306992
M. Wt: 376.2 g/mol
InChI Key: IRIDFLTZFZSBKE-UHFFFAOYSA-N
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Description

4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a furan ring substituted with a dichlorophenyl group, an amino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of the furan ring substituted with the dichlorophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Next, the amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the furan derivative. Finally, the benzoic acid moiety is attached through an amidation reaction, where the amino group reacts with a benzoic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of a nitro group will produce an amino derivative .

Scientific Research Applications

4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and dichlorophenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid: This compound is unique due to its specific substitution pattern and the presence of both furan and benzoic acid moieties.

    2,5-Dichlorophenylfuran: Similar in structure but lacks the benzoic acid moiety.

    Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the furan ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

4-[[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H15Cl2NO3/c20-14-5-7-17(21)16(9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24)

InChI Key

IRIDFLTZFZSBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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